molecular formula C7H4F2O3 B1361769 2,3-Difluoro-6-hydroxybenzoic acid CAS No. 749230-47-5

2,3-Difluoro-6-hydroxybenzoic acid

Cat. No. B1361769
M. Wt: 174.1 g/mol
InChI Key: XQQZVFHVBKZXBK-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It has an average mass of 174.102 Da and a monoisotopic mass of 174.012848 Da . It is also known by other names such as 5,6-Difluorosalicylic acid and 2-Carboxy-3,4-difluorophenol .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-6-hydroxybenzoic acid consists of a benzoic acid core with two fluorine atoms and one hydroxyl group attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound: the two fluorine atoms are on the 2nd and 3rd carbons, and the hydroxyl group is on the 6th carbon .


Physical And Chemical Properties Analysis

2,3-Difluoro-6-hydroxybenzoic acid is a white to yellow powder or crystal . It has a molecular weight of 174.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis of Antimicrobial Agents

2,3-Difluoro-6-hydroxybenzoic acid can be used as an intermediate in synthesizing antimicrobial agents. For instance, a practical synthesis method was developed for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in creating antimicrobial 3-quinolinecarboxylic acid drugs (Zhang et al., 2020).

Corrosion Inhibition

3-Hydroxybenzoic acid derivatives, including 2,3-Difluoro-6-hydroxybenzoic acid, can act as corrosion inhibitors. For example, 3-Hydroxybenzoic acid was studied for its potential as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly aqueous pickling solutions (Narváez et al., 2005).

Conformational Study in Solutions

2,4,6-Trihydroxybenzoic acid, the carboxylic acid of phloroglucinol, closely related to 2,3-Difluoro-6-hydroxybenzoic acid, was analyzed for its conformational behavior in solutions. The study provided insights into the structural behavior of similar compounds in different environments (Mammino & Kabanda, 2010).

Regioexhaustive Functionalization

Research on the functionalization of difluorophenols, closely related to 2,3-Difluoro-6-hydroxybenzoic acid, has demonstrated the potential for regioexhaustive functionalization, creating a variety of difluorinated hydroxybenzoic acids. This approach showcases the versatility in synthesizing diverse chemical compounds (Marzi et al., 2004).

Absorbent Material Development

p-Hydroxybenzoic acid, a structural analogue of 2,3-Difluoro-6-hydroxybenzoic acid, has been used as a template for self-assembly in the development of absorbent materials for volatile organics. This application underscores the potential of hydroxybenzoic acid derivatives in material science (Feng et al., 2011).

Kinetics of Enzymatic Hydroxylation

The kinetics and mechanisms of enzymes like 3-Hydroxybenzoate 6-hydroxylase, which catalyze hydroxylation reactions similar to those involving 2,3-Difluoro-6-hydroxybenzoic acid, have been studied. These insights are crucial for understanding enzyme-catalyzed transformations in pharmaceutical and biochemical applications (Sucharitakul et al., 2013).

Photodegradation Studies

Studies on the photodegradation of compounds like parabens and hydroxybenzoic acids provide valuable information on the environmental fate and breakdown of these chemicals, relevant for assessing the environmental impact of 2,3-Difluoro-6-hydroxybenzoic acid and its derivatives (Gmurek et al., 2015).

Safety And Hazards

According to its Safety Data Sheet, 2,3-Difluoro-6-hydroxybenzoic acid may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing in mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,3-difluoro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQZVFHVBKZXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650398
Record name 2,3-Difluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-hydroxybenzoic acid

CAS RN

749230-47-5
Record name 2,3-Difluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Difluoro-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com

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